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Abstract

1-Phenylpiperidine (CAS RN: 4096-20-2) is a versatile organic compound recognized for its
significance as a key intermediate and structural motif in the synthesis of a wide array of
bioactive molecules.[1] Characterized by a piperidine ring attached to a phenyl group, this
compound serves as a fundamental building block in the development of pharmaceuticals,
particularly analgesics, psychoactive agents, and antidepressants.[1][2] Its physicochemical
properties are paramount in determining its reactivity, stability, and pharmacokinetic profile,
making a thorough understanding of these characteristics essential for its application in
medicinal chemistry, organic synthesis, and neuroscience research.[2][3] This technical guide
provides a comprehensive overview of the core physicochemical properties of 1-
phenylpiperidine, complete with tabulated data, detailed experimental protocols, and
visualizations to support researchers and drug development professionals.

Chemical Identity and Structure

1-Phenylpiperidine is an aromatic heterocyclic amine. The core structure consists of a
saturated six-membered piperidine ring N-substituted with a phenyl group.
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Identifier Value Reference
IUPAC Name 1-phenylpiperidine [4]
Synonyms l;l_—:hheenr;)l/lpiperidine, Piperidine, e

CAS Number 4096-20-2 [1][5][6]
Molecular Formula C11HisN [11[31[6]
Molecular Weight 161.24 g/mol [B1141[7]

INChl=1S/C11H15N/c1-3-7-
InChl 11(8-4-1)12-9-5-2-6-10- [4][5]
12/h1,3-4,7-8H,2,5-6,9-10H2

LLSKXGRDUPMXLC-
InChlKey [41[5]
UHFFFAOYSA-N

SMILES CI1CCN(CC1)C2=CC=CC=C2  [4][7]

Physicochemical Properties

The physical and chemical characteristics of 1-phenylpiperidine are crucial for its handling,
storage, and application in chemical synthesis. It is typically a colorless to light yellow or orange
clear liquid.[6][8] The compound is noted to be air and heat sensitive, necessitating storage
under an inert gas atmosphere at refrigerated temperatures (0-10°C).[3][6]

Tabulated Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of 1-
phenylpiperidine.

Table 1: General Physical Properties
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Property Value Unit Reference
Colorless to light

Appearance yellow/orange clear - [1161[8]
liquid

Melting Point 4.7 °C [7119]

Boiling Point 258 °C [11061[7]

Density (20/20) 1.00 g/cm3 [6][10]

Refractive Index
1.56 - [1][6][10]

(n20D)

Flash Point 106 °C [61[7]

Table 2: Solubility and Partitioning

Property Value Method Reference

pKa 6.22 £0.10 Predicted [9]

Log P (Octanol/Water)  2.677 Crippen Method [11]

Log S (Water .

- -2.53 Crippen Method [11]
Solubility)
Table 3: Thermodynamic Properties
Property Value Unit Reference
Enthalpy of
o 64.3+0.4 kJ/mol [11][12]

Vaporization (AvapH®)

Proton Affinity (PAff) 952.90 kJ/mol [11]

Gas Basicity (BasG) 926.40 kJ/mol [11]

lonization Energy (IE) 7.10/7.72 +0.06 eV [11]
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Spectral Data

Spectroscopic data is essential for the structural confirmation and purity assessment of 1-
phenylpiperidine.

'H NMR: Spectra for 1-phenylpiperidine are available and confirm its chemical structure.[4]
[13] Key signals correspond to the protons on the phenyl and piperidine rings.

e 13C NMR: The 13C NMR spectrum provides information on the carbon framework of the
molecule.[4]

e Infrared (IR) Spectroscopy: ATR-IR spectra are available for 1-phenylpiperidine, showing
characteristic peaks for its functional groups.[4]

e Mass Spectrometry (MS): GC-MS data reveals a molecular ion peak corresponding to its
molecular weight (161.24 g/mol ).[3][4] The fragmentation pattern is a key identifier for the
compound's structure.[3]

Experimental Protocols

The determination of physicochemical parameters like pKa and Log P is fundamental in drug
development. Below are detailed methodologies for these key experiments.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the extent of
ionization of a compound at a given pH, which in turn affects its absorption, distribution,
metabolism, and excretion (ADME) properties.[14] Potentiometric titration is a widely used and
reliable method for pKa determination.[14][15]

Methodology:
» Preparation of Solutions:
o Prepare a standardized solution of a strong base titrant (e.g., 0.1 M NaOH).[14]

o Prepare a solution of the analyte (1-phenylpiperidine) in deionized water at a known
concentration. The ionic strength of the solution should be kept constant (e.g., 0.01 M)
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using an inert salt like KCI.[14]
o Calibrate a pH meter with standard buffer solutions.

o Titration Procedure:

[¢]

Place a known volume of the 1-phenylpiperidine solution in a beaker.

[e]

Immerse the calibrated pH electrode and a temperature probe into the solution.

o

Add the standardized NaOH solution in small, precise increments.

[¢]

After each addition, stir the solution to ensure homogeneity and record the pH reading
once it stabilizes.

[¢]

Continue the titration past the equivalence point.

o Data Analysis:

o Plot the recorded pH values against the volume of NaOH added to generate a titration

curve.

o The pKa can be determined from the Henderson-Hasselbalch equation. For a weak base,
the pKa corresponds to the pH at the half-equivalence point (where half of the base has
been neutralized).[14] This point is identified as the inflection point of the sigmoid titration
curve.[15]
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Workflow for pKa determination by potentiometric titration.
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Determination of Log P by Shake-Flask Method

The octanol-water partition coefficient (Log P) is a measure of a compound's lipophilicity, which
is a key predictor of its ability to cross biological membranes. The shake-flask method is the
traditional and most reliable technique for its determination.

Methodology:
e Preparation:

o Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer, e.g., PBS
pH 7.4). This is achieved by vigorously mixing equal volumes of the two solvents and
allowing the phases to separate.

o Prepare a stock solution of 1-phenylpiperidine in the aqueous phase.
 Partitioning:

o In a flask, combine a known volume of the 1-phenylpiperidine stock solution with a
known volume of the saturated n-octanol.

o Seal the flask and shake it vigorously for a sufficient time to allow equilibrium to be
reached (e.g., 24 hours) at a constant temperature.

e Phase Separation and Analysis:
o After shaking, centrifuge the mixture to ensure complete separation of the two phases.
o Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.

o Determine the concentration of 1-phenylpiperidine in each phase using a suitable
analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid
Chromatography (HPLC).

e Calculation:

o The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in
the octanol phase to its concentration in the aqueous phase: P = [Analyte]octanol /
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[Analyte]aqueous.

o Log P is the base-10 logarithm of the partition coefficient.

Applications in Research and Drug Development

1-Phenylpiperidine’s utility spans several areas of chemical and pharmaceutical science:

o Pharmaceutical Intermediate: It is a crucial intermediate in the synthesis of pharmaceuticals,
especially analgesics and antidepressants, where it helps enhance pain management
efficacy.[1][2]

¢ Organic Synthesis: It serves as a versatile building block for creating complex molecules for
diverse applications, including agrochemicals and specialty chemicals.[1][2]

e Neuroscience Research: The compound and its derivatives are used in studies of the central
nervous system to understand the mechanisms of psychoactive substances.[2][3] 1-
Phenylpiperidine itself has shown a strong binding affinity for k-opioid receptors.[7]

The physicochemical properties detailed in this guide are directly relevant to these applications.
For instance, lipophilicity (Log P) and ionization state (pKa) govern how a 1-phenylpiperidine-
based drug candidate will behave in the body, influencing its ability to reach its target and exert
a therapeutic effect.
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Influence of physicochemical properties on ADMET profiles.

Safety and Handling

1-Phenylpiperidine is classified as a hazardous substance. It is known to cause skin irritation
and serious eye irritation.[4][6] Appropriate personal protective equipment, including gloves and
eye protection, should be worn when handling this chemical.[8] It should be used in a well-
ventilated area to avoid respiratory irritation.[4]

Conclusion

1-Phenylpiperidine is a compound of significant interest in medicinal chemistry and organic
synthesis. The physicochemical properties outlined in this guide—including its melting and
boiling points, density, pKa, and Log P—are fundamental to its application. The provided data
and experimental protocols offer a valuable resource for researchers and scientists, facilitating
its effective use in the synthesis of novel compounds and the development of new therapeutic
agents. A comprehensive understanding of these properties is indispensable for predicting
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molecular behavior, optimizing reaction conditions, and designing molecules with desired
pharmacokinetic and pharmacodynamic profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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